An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene
An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene
This guide provides a comprehensive overview of the synthetic protocols for obtaining 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the development of advanced liquid crystals and other functional organic materials. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development and materials science, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations for successful synthesis.
Introduction: The Significance of a Rigid Core Moiety
1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene is a molecule of significant interest due to its rigid, linear structure conferred by the combination of the benzene ring, the trans-cyclohexyl group, and the terminal ethynyl functionality. This structural rigidity is a critical attribute for the design of nematic liquid crystals, as it promotes the necessary intermolecular alignment for the formation of mesophases. The terminal alkyne group also serves as a versatile chemical handle for further molecular elaboration through reactions such as Sonogashira coupling, click chemistry, and polymerization, making it a valuable building block in the synthesis of more complex functional materials.
Synthetic Strategy: A Multi-pronged Approach
The synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene can be approached through several reliable synthetic routes. The most common and efficient strategies involve the conversion of a precursor aldehyde, 4-(trans-4-pentylcyclohexyl)benzaldehyde, into the desired terminal alkyne. This guide will detail two primary one-carbon homologation methods for this conversion: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation . Additionally, an alternative approach via a Sonogashira coupling will be discussed.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene.
PART 1: Synthesis of the Key Precursor: 4-(trans-4-Pentylcyclohexyl)benzaldehyde
The pivotal starting material for the primary synthetic routes is the aldehyde, 4-(trans-4-pentylcyclohexyl)benzaldehyde. A robust method for its preparation involves the reduction of the corresponding carboxylic acid, trans-4-(4-pentylcyclohexyl)benzoic acid.
Protocol 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)benzaldehyde
This protocol is adapted from methodologies for the reduction of carboxylic acids to aldehydes.[1]
Reaction Scheme:
(Chemical structure of trans-4-(4-Pentylcyclohexyl)benzoic acid being converted to 4-(trans-4-Pentylcyclohexyl)benzaldehyde)
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve trans-4-(4-pentylcyclohexyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Formation of the Acyl Chloride (Intermediate): Add oxalyl chloride (1.2 eq) dropwise to the stirred solution, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Reduction to the Aldehyde: In a separate flame-dried flask under an inert atmosphere, prepare a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) (1.5 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Addition of the Acyl Chloride: Slowly add the previously prepared acyl chloride solution to the cold reducing agent solution via a cannula.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Quench the reaction by the slow addition of water, followed by 1 M HCl.
-
Extraction and Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude aldehyde is then purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | trans-4-(4-Pentylcyclohexyl)benzoic acid |
| Key Reagents | Oxalyl chloride, DMF, LiAlH(OtBu)3, THF |
| Reaction Temperature | 0 °C to room temp. (acid chloride), -78 °C (reduction) |
| Typical Yield | 70-85% |
| Purification | Column Chromatography |
PART 2: Conversion of Aldehyde to Terminal Alkyne
With the key aldehyde precursor in hand, the next crucial step is the one-carbon homologation to introduce the ethynyl group.
Method A: The Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable two-step process that first converts the aldehyde to a 1,1-dibromoalkene, which is then transformed into the terminal alkyne.[2][3][4]
Reaction Mechanism:
Caption: The two-stage mechanism of the Corey-Fuchs reaction.
Protocol 2: Corey-Fuchs Synthesis of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene
Step 1: Synthesis of 1-(2,2-Dibromovinyl)-4-(trans-4-pentylcyclohexyl)benzene
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh3) (2.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Ylide Formation: Add carbon tetrabromide (CBr4) (1.0 eq) portion-wise to the stirred solution. The mixture will turn from colorless to a yellow-orange ylide solution.
-
Aldehyde Addition: After stirring for 30 minutes at 0 °C, add a solution of 4-(trans-4-pentylcyclohexyl)benzaldehyde (1.0 eq) in DCM dropwise.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to isolate the dibromoalkene.
Step 2: Conversion to the Terminal Alkyne
-
Alkynide Formation: In a flame-dried flask under an inert atmosphere, dissolve the purified 1-(2,2-dibromovinyl)-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Base Addition: Slowly add n-butyllithium (n-BuLi) (2.1 eq, typically as a solution in hexanes) dropwise to the reaction mixture.
-
Reaction and Quenching: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour. Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final product.
| Parameter | Step 1: Dibromoalkene | Step 2: Alkyne |
| Key Reagents | PPh3, CBr4, DCM | n-BuLi, THF |
| Reaction Temperature | 0 °C to room temp. | -78 °C to room temp. |
| Typical Overall Yield | 60-80% | |
| Purification | Column Chromatography |
Method B: The Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation offers a more direct, one-pot conversion of the aldehyde to the alkyne using a diazophosphonate reagent.[5][6][7] The Ohira-Bestmann modification, which generates the active reagent in situ under milder basic conditions, is often preferred.[8]
Reaction Mechanism:
Caption: Key steps in the Seyferth-Gilbert homologation (Ohira-Bestmann modification).
Protocol 3: Seyferth-Gilbert Synthesis of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene
-
Reaction Setup: To a solution of 4-(trans-4-pentylcyclohexyl)benzaldehyde (1.0 eq) in anhydrous methanol or THF in a round-bottom flask, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq).
-
Base Addition: Add potassium carbonate (K2CO3) (2.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.
-
Work-up and Extraction: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene.
| Parameter | Value |
| Key Reagents | Ohira-Bestmann reagent, K2CO3, Methanol/THF |
| Reaction Temperature | Room Temperature |
| Typical Yield | 75-90% |
| Purification | Column Chromatography |
Alternative Synthetic Route: Sonogashira Coupling
An alternative and powerful strategy for the synthesis of aryl alkynes is the palladium-catalyzed Sonogashira cross-coupling reaction.[9][10][11][12] This approach would involve coupling a halogenated precursor, such as 1-bromo-4-(trans-4-pentylcyclohexyl)benzene, with a protected or terminal alkyne.
Protocol 4: Sonogashira Coupling Approach
Step 1: Synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
This precursor can be synthesized via electrophilic bromination of 4-(trans-4-pentylcyclohexyl)benzene.
Step 2: Sonogashira Coupling with a Protected Alkyne
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable solvent such as triethylamine or a mixture of toluene and an amine base.
-
Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (1.2 eq) to the reaction mixture. The TMS group serves as a protecting group for the terminal alkyne.
-
Reaction: Heat the reaction mixture to a temperature typically between 50-80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography to isolate the TMS-protected product.
Step 3: Deprotection of the Silyl Group
-
Deprotection Reaction: Dissolve the TMS-protected alkyne in a solvent mixture such as THF/methanol. Add a desilylating agent like potassium carbonate (K2CO3) or tetrabutylammonium fluoride (TBAF).[13][14][15]
-
Completion and Purification: Stir the reaction at room temperature for 1-3 hours. After completion, perform an aqueous work-up and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the final product is purified by column chromatography.
Purification and Characterization
The final product, 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene, is typically a white to off-white solid.[16] As with many liquid crystalline materials, achieving high purity is paramount for its intended applications.
-
Purification:
-
Column Chromatography: Silica gel is the standard stationary phase, with a non-polar eluent system such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate.
-
Recrystallization: For achieving very high purity, recrystallization from a suitable solvent system (e.g., ethanol, hexanes) can be employed.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the protons of the cyclohexyl and pentyl groups, and a key singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the sp-hybridized carbons of the alkyne group (typically around 80-90 ppm), in addition to the signals for the aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: Look for a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a medium intensity band around 2100 cm⁻¹ for the C≡C triple bond stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Gas Chromatography (GC): To assess the purity of the final product.
-
Conclusion
The synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene is a well-established process in organic chemistry, with the Corey-Fuchs reaction and the Seyferth-Gilbert homologation representing the most direct and efficient routes starting from the corresponding aldehyde. The choice of method may depend on the availability of reagents, scale of the reaction, and tolerance of other functional groups if present in more complex analogs. The Sonogashira coupling provides a powerful alternative, particularly for creating libraries of related compounds. Meticulous purification and thorough characterization are essential to ensure the material's suitability for its applications in liquid crystal displays and other advanced technologies.
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